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4-Bromobicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B11888415
M. Wt: 214.10 g/mol
InChI Key: ZEQRDIZTNQXUPO-UHFFFAOYSA-N
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Description

Significance of Rigid, Bicyclic Scaffolds in Organic Chemistry

Rigid, saturated bicyclic scaffolds such as bicyclo[2.2.2]octane are of considerable interest in organic chemistry, particularly in medicinal chemistry and materials science. tcd.ie Unlike flexible, linear molecules, these rigid structures provide a fixed and predictable three-dimensional arrangement of chemical functionalities. tcd.ie This precise spatial positioning is crucial for designing molecules that can interact with specific biological targets, such as enzymes and receptors.

The inherent rigidity of scaffolds like bicyclo[2.2.2]octane is advantageous for developing novel therapeutics. tcd.iersc.org By locking substituents into fixed positions, these frameworks can help create compounds with enhanced selectivity and potentially improved biological activity. Furthermore, these saturated systems often exhibit greater metabolic stability compared to aromatic systems, which can be beneficial for drug longevity in the body. tcd.ie The defined geometry of these scaffolds is also valuable in the creation of molecular building blocks for fragment-based drug discovery and the development of complex molecular architectures like synthetic oligomers known as foldamers. acs.org

Context of Bridgehead Functionalization in Bicyclo[2.2.2]octane Systems

The bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane skeleton are neopentyl-like, meaning they are sterically hindered and generally resistant to standard substitution reactions. acs.org Functionalizing these positions presents a unique chemical challenge. However, the development of methods to introduce substituents at these bridgeheads is a significant area of research because it allows for the direct installation of functional groups on the molecule's axis of symmetry. iastate.edu

Research has shown that bridgehead carbocations can be generated from bicyclo[2.2.2]octane systems. iastate.eduiastate.edu These intermediates, despite being less stable than their acyclic counterparts, can react effectively with various nucleophiles, providing a pathway for direct functionalization. iastate.eduiastate.edu This approach avoids the rearrangements often seen with more flexible carbocations and offers excellent stereochemical control, as the nucleophile is forced to attack from one specific face of the bicyclic system. iastate.edu Synthetic strategies have been developed for the selective chlorination and subsequent reactions at the bridgehead positions, demonstrating the feasibility of creating tailored derivatives. oup.comoup.com

Scope of Research on 4-Bromobicyclo[2.2.2]octane-1-carbonitrile and its Analogs

Research into this compound (CAS Number: 82896-47-7) and its analogs focuses on their utility as versatile chemical building blocks. bldpharm.com The compound features two different functional groups at the two bridgehead positions: a bromo group and a nitrile group. This disubstituted pattern makes it a valuable intermediate for synthesizing more complex molecules.

The bromine atom can serve as a leaving group or a site for metal-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. cymitquimica.com This dual functionality allows for sequential and selective chemical transformations.

Much of the available research is on closely related analogs, such as 4-bromobicyclo[2.2.2]octane-1-carboxylic acid and its esters. cymitquimica.comnih.govucla.edu For instance, methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate has been synthesized from the corresponding dicarboxylic acid ester via a Hunsdiecker-type reaction using bromine and mercuric oxide. google.com This bromo-ester can then undergo reactions like Friedel-Crafts alkylation, where the bromine is displaced by an aromatic ring. google.com The synthesis of various 1,4-disubstituted bicyclo[2.2.2]octane derivatives, including those with bromo, cyano, and carboxylic acid groups, has been a subject of study, highlighting their importance as precursors for polymers, medicinals, and other specialized materials. core.ac.uk

Interactive Data Table: Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₁₂BrN214.1082896-47-7 bldpharm.com
4-Bromobicyclo[2.2.2]octane-1-carboxylic acidC₉H₁₃BrO₂233.101989-50-0 cymitquimica.comucla.edu
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylateC₁₀H₁₅BrO₂247.13Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN B11888415 4-Bromobicyclo[2.2.2]octane-1-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-bromobicyclo[2.2.2]octane-1-carbonitrile

InChI

InChI=1S/C9H12BrN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-6H2

InChI Key

ZEQRDIZTNQXUPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C#N)Br

Origin of Product

United States

Computational and Theoretical Chemistry Studies of 4 Bromobicyclo 2.2.2 Octane 1 Carbonitrile and Bicyclo 2.2.2 Octane Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical and density functional theory methods are powerful tools for elucidating the intricate details of molecular systems. For 4-Bromobicyclo[2.2.2]octane-1-carbonitrile and related BCO derivatives, these computational approaches provide invaluable insights into their electronic structure, energetics, and reaction mechanisms.

Analysis of Electronic Structure and Electron Density Distributions

DFT calculations, often employing functionals like B3LYP, are instrumental in characterizing the electronic landscape of BCO systems. nih.gov The analysis of the electron density distribution reveals how substituents influence the electronic properties of the entire molecule. For instance, in 1,4-disubstituted BCO derivatives, the substituent effect is primarily governed by through-space interactions, as indicated by Natural Population Analysis (NPA) charges. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing electron density topology. researchgate.net By examining the properties of bond critical points (BCPs), one can distinguish between different types of chemical interactions. acs.org For example, in sterically crowded molecules like bicyclo[2.2.2]octene, analysis of the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density can differentiate between bonded (λ₂ < 0) and non-bonded (λ₂ > 0) interactions. acs.org This is particularly relevant for understanding the repulsive interactions within the cage structure. acs.org

The distribution of electron density also dictates the molecular electrostatic potential (MESP), which is crucial for understanding intermolecular interactions. The variation in the MESP minimum (Vmin) at a reaction center, such as a C=C double bond, can be correlated with changes in substituent and spacer units in BCO-type systems. researchgate.net

Energetic and Thermochemical Calculations of Isomers and Intermediates

Computational methods are extensively used to determine the relative stabilities of isomers and reaction intermediates in BCO systems. DFT calculations can be employed to compare the energetic and thermodynamic properties of different structural isomers, such as bicyclo[2.2.2]octane and bicyclo[3.2.1]octane. rroij.com These calculations provide insights into their relative stabilities through the analysis of geometrical parameters, and energetic and thermochemical data. rroij.com

For instance, a study on the isomers of C8H13+ revealed that the bicyclo[3.2.1]octane isomer is the most stable, followed by cis-octahydropentalene and then bicyclo[2.2.2]octane. atlantis-press.com The relative energies and enthalpies of formation, calculated using methods like DFT and MP2 with various basis sets, are crucial for understanding these stability orders. atlantis-press.com

Furthermore, thermochemical data for BCO itself, such as its enthalpy of fusion and triple point temperature, have been experimentally determined and are available in resources like the NIST WebBook, providing a valuable reference for theoretical calculations. nist.gov

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions involving BCO derivatives often requires the computational modeling of reaction pathways and the characterization of transition states. For example, the photodenitrogenation of 2,3-diazabicyclo[2.2.1]heptene, a related bicyclic system, has been studied using non-adiabatic molecular dynamics (NAMD) simulations combined with multireference quantum mechanical calculations. researchgate.net These simulations revealed a dynamically concerted but asynchronous reaction mechanism. researchgate.net

In the context of rearrangement reactions, such as the conversion of bicyclo[2.2.2]octenones, computational studies can help elucidate complex reaction pathways. acs.org For example, proposed mechanisms for oxidative scission can be investigated to understand how different functional groups direct the reaction towards specific products. acs.org Similarly, the Wagner-Meerwein relationship between bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-yl carbocations has been explored, with studies suggesting the involvement of a common bridged carbonium ion. sci-hub.se

Molecular Mechanics and Dynamic Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less expensive approach to study the structure, dynamics, and interactions of large systems containing the BCO motif.

Force-field computations have been used to study the binding of 1,4-disubstituted bicyclo[2.2.2]octanes with cyclodextrins in both the gas phase and aqueous solution. rsc.org These studies provide insights into the stoichiometry and geometry of the resulting host-guest complexes. rsc.org

Molecular mechanics calculations, using force fields like MM2 and MM3, have also been applied to study the relative stabilities of isomeric lactones derived from endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. researchgate.net These calculations can predict the final steric energies and heats of formation, offering a way to understand the experimentally observed product distributions. researchgate.net Additionally, MM2 energy minimizations have been used to compute the lowest energy conformations of intermediates in radical rearrangement reactions of BCO derivatives. escholarship.org

Solid-state dynamics of molecular rotors incorporating the BCO unit have been investigated using a combination of experimental techniques and computational modeling. nih.gov Variable-temperature 1H spin-lattice relaxation experiments, coupled with models like the Kubo-Tomita expression, can determine the activation energies for the rotational motion of the BCO fragment. nih.gov

Theoretical Predictions of Substituent Effects on Reactivity and Stability

The rigid BCO framework is an ideal model system for studying the transmission of substituent effects. Theoretical methods provide a quantitative understanding of how substituents influence the reactivity and stability of these molecules.

The effect of substituents in 1,4-disubstituted BCO derivatives has been investigated using various computational approaches, including substituent effect stabilization energy (SESE), sigma/pi electron donor-acceptor index (sEDA/pEDA), and the charge of the substituent active region (cSAR) parameter. nih.gov These studies have shown that in BCO systems, the substituent effect is dominated by through-space interactions, in contrast to benzene (B151609) derivatives where resonance effects are significant. nih.gov

DFT calculations at the B3LYP/6-311+G(d,p) level have been used to evaluate the interaction energies between two substituents in 1,4-derivatives of BCO using isodesmic reactions. nih.gov These calculations provide a benchmark for testing simpler electrostatic models of substituent effects. nih.gov The results indicate that while electrostatic approximations can capture the qualitative trends, they often underestimate the interaction energies, suggesting a more complex electron density distribution than simple models assume. nih.gov

Furthermore, the influence of substituents on the stability of carbocations has been studied. DFT calculations have been used to assess the polar substituent effects on the stability of 4-substituted-bicyclo[2.2.2]oct-1-yl cations, providing insights into through-bond transmission of electronic effects. acs.org

Computational Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions play a crucial role in supramolecular chemistry, and the BCO scaffold can be used to study these interactions in a controlled manner. Halogen bonding, a directional interaction involving a halogen atom, is of particular interest.

Computational studies have been performed on the halogen-bonded complexes of bromosubstituted electrophiles with 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org QTAIM analysis of the electron density topology in these complexes reveals the transition from weak non-covalent interactions to fully developed covalent bonds as the interaction distance decreases. acs.org

The nature of halogen bonding has been further elucidated using methods like DFT-SAPT (Symmetry-Adapted Perturbation Theory), which can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components. acs.org For complexes like DABCO···I₂, charge-transfer energy, included in the induction term, is found to be a significant stabilizing factor. acs.org

The Non-Covalent Interaction (NCI) index, which is based on the electron density and its reduced gradient, is a powerful tool for visualizing and analyzing weak interactions. nih.gov For BCO, NCI analysis can identify the sterically crowded region in the center of the cage, which corresponds to a repulsive interaction. nih.gov This method helps in understanding host-guest complementarity and the stabilizing effects of van der Waals interactions in complexes involving BCO derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromobicyclo 2.2.2 Octane 1 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of bicyclo[2.2.2]octane derivatives.

The ¹³C NMR spectra of bicyclo[2.2.2]octane derivatives offer valuable information for stereochemical assignments. The chemical shifts of the carbon atoms are sensitive to the orientation of substituents. For instance, in substituted cyclohexanecarbonitriles, a related system, the ¹³C NMR chemical shift of the nitrile carbon correlates directly with the configuration of the stereocenter to which it is attached. nih.gov Equatorial nitriles typically resonate downfield (δ 126.8-124.4 ppm) compared to their axial counterparts (δ 124.6-118.6 ppm). nih.gov This trend, where equatorial nitrile carbons are shifted downfield by an average of 3.3 ppm, is a reliable method for assigning the configuration of quaternary nitrile-bearing carbons. nih.gov

In the broader context of bicyclo[2.2.2]octane systems, stereochemical interactions, known as γ and δ effects, cause distinctive shielding variations that are useful for structural elucidation. cdnsciencepub.comcdnsciencepub.com For example, carbons involved in syn-axial δ interactions are significantly deshielded. cdnsciencepub.com These principles are fundamental in assigning the stereochemistry of complex bicyclic molecules.

Table 1: Representative ¹³C NMR Chemical Shift Data for Bicyclo[2.2.2]octane Derivatives

Carbon AtomBicyclo[2.2.2]octane1-Bromobicyclo[2.2.2]octane
C1 (Bridgehead)24.558.1
C2, C3, C5, C6 (Methylene)26.333.7
C4 (Bridgehead)24.536.3
C7, C8 (Methylene)26.333.7

Note: Data is generalized from typical values for bicyclo[2.2.2]octane systems and may vary based on solvent and specific substitution patterns.

¹H NMR spectroscopy provides information on the proton environment within the molecule. The chemical shifts and, particularly, the coupling constants (J-values) are instrumental in confirming the rigid bicyclic structure. In bicyclo[2.2.2]octane systems, the protons on the ethylene (B1197577) bridges typically appear as a complex multiplet. The coupling constants between vicinal and long-range protons are characteristic of the fixed dihedral angles in the cage-like structure. organicchemistrydata.orglibretexts.org For example, the vicinal coupling constant, ³JHH, is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. columbia.edu

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of bicyclo[2.2.2]octane derivatives. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of proton signals to their corresponding carbons. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, especially around quaternary centers like C1 and C4 in 4-bromobicyclo[2.2.2]octane-1-carbonitrile. columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space interactions between protons that are close to each other, providing definitive evidence for stereochemical relationships. researchgate.net

These techniques, when used in combination, allow for a comprehensive and unambiguous structural elucidation of complex bicyclic molecules. adelaide.edu.auresearchgate.net

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within molecules. For bicyclo[2.2.2]octane derivatives, which can exhibit rotational motion in certain contexts, VT-NMR can determine the energy barriers for these processes. nih.govnih.govrsc.org By analyzing the changes in the NMR spectra as a function of temperature, researchers can calculate rotational exchange frequencies and activation energies for the motion of the bicyclic cage. nih.govrsc.org

X-ray Crystallography for Definitive Solid-State Structure

Table 2: Crystallographic Data for a Representative Dibenzobicyclo[2.2.2]octane Derivative

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
a [Å]15.030(5)
b [Å]8.110(3)
c [Å]23.898(7)
β [°]95.409(5)
V [ų]2900.0(15)
Z8

Source: Data from a study on a dibenzobicyclo[2.2.2]octane derivative, illustrating typical crystallographic parameters. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of its molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). whitman.edu This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass units. youtube.comyoutube.com

The fragmentation pattern observed in the mass spectrum provides further structural information. The rigid bicyclic structure can lead to characteristic fragmentation pathways, such as a retro-Diels-Alder reaction, although this is more common in unsaturated bicyclic systems. acs.org The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. scienceready.com.aulibretexts.org

Applications in Advanced Organic Synthesis and Materials Science Research

4-Bromobicyclo[2.2.2]octane-1-carbonitrile as a Versatile Synthetic Synthon

This compound is a specialized building block whose synthetic utility stems from the distinct reactivity of its two functional groups located at the bridgehead positions of the rigid bicyclic system. While direct literature on this specific combination is focused, its versatility can be understood by examining the chemistry of each functional group on the BCO core.

The parent compound, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, serves as a key precursor. cymitquimica.comnih.gov The bridgehead bromide can be installed from the corresponding carboxylic acid via a Hunsdiecker-type reaction, for instance, using mercuric oxide and bromine. ambeed.com This bridgehead halide is surprisingly reactive under certain conditions. Unlike typical tertiary halides, it can be converted into a relatively stable bridgehead carbocation, which avoids the rearrangements often seen in more flexible systems. iastate.edu These carbocations can then be trapped by a variety of nucleophiles, including allyltrimethylsilane, enol silyl (B83357) ethers, and benzene (B151609), allowing for the direct functionalization of the bridgehead position. iastate.edu

The nitrile group at the other bridgehead position offers a complementary set of transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride. msu.edu A patent has described the conversion of a BCO derivative with a nitrile in the presence of an acid, followed by hydrolysis, to produce the corresponding amine. google.com

This orthogonal reactivity makes this compound a powerful intermediate. For example, the bromo group could be used in a coupling reaction, followed by transformation of the nitrile group, or vice-versa. This allows for the stepwise and controlled construction of complex, 1,4-disubstituted BCO derivatives that are of high interest in drug discovery and materials science.

Bicyclo[2.2.2]octane Scaffolds as Chiral Constrained Building Blocks

The rigid structure of the bicyclo[2.2.2]octane skeleton is ideal for creating chiral platforms where the spatial orientation of functional groups is precisely controlled. This has led to their extensive use in asymmetric synthesis. mdpi.com Enantiopure BCO derivatives can be synthesized through methods like the diastereoselective Diels-Alder reaction, where a chiral auxiliary directs the stereochemical outcome. nih.gov These chiral BCO building blocks are particularly valuable in the design of catalysts and in the construction of complex biomimetic structures.

Design of Organocatalysts and Ligands

The conformational rigidity of the BCO scaffold is a significant asset in the design of chiral ligands and organocatalysts. By placing catalytic groups on this rigid framework, chemists can create a well-defined chiral environment that effectively controls the stereochemical outcome of a reaction.

For instance, enantiopure diamine derivatives of BCO have been incorporated into metal complexes for asymmetric catalysis. Water-soluble platinum(II) complexes containing a chiral trans-[bicyclo[2.2.2]octane-7R,8R-diamine] ligand have been synthesized and evaluated for their antitumor properties. nih.gov The defined geometry of the BCO backbone helps to enforce a specific coordination geometry around the metal center, which is crucial for achieving high enantioselectivity in catalyzed reactions.

Incorporation into Foldamers and Peptide Mimetics

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking natural biopolymers like peptides and proteins. The incorporation of constrained building blocks is a key strategy in designing foldamers. Bicyclic β-amino acids based on the BCO skeleton have proven to be excellent building blocks for inducing stable helical and ribbon-like structures in peptides.

When incorporated into peptide chains, the rigid BCO unit restricts the conformational freedom of the backbone, forcing it to adopt a specific turn or fold. This pre-organization can stabilize helical structures that would otherwise be unstable in short peptide sequences. The applications of these BCO-containing foldamers are being explored in areas such as protein-protein interaction inhibition and the development of novel antimicrobial agents.

Development of Complex Molecules and Natural Product Analogs

The unique structural features of the BCO scaffold have made it an attractive component in the synthesis of complex molecules and analogs of biologically active natural products. Its role often involves acting as a rigid spacer or as a bioisosteric replacement for other common chemical groups.

Bioisosteric Replacements with Bicyclo[2.2.2]octane Units

One of the most successful applications of the BCO scaffold in medicinal chemistry is its use as a bioisostere for a para-substituted phenyl ring. A bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. The distance and vector relationship between the 1- and 4-positions of the BCO cage closely mimic that of a 1,4-disubstituted benzene ring.

The key advantage of this replacement is the introduction of a saturated, three-dimensional C(sp³)-rich core in place of a flat, aromatic C(sp²)-rich ring. This substitution often leads to significant improvements in a drug candidate's profile, as demonstrated in the table below.

PropertyPhenyl RingBicyclo[2.2.2]octane (BCO)Impact of Replacement
Metabolic Stability Prone to oxidation by cytochrome P450 enzymesGenerally more resistant to oxidative metabolismIncreased drug half-life
Aqueous Solubility Lower solubility due to hydrophobicityOften increased solubilityImproved bioavailability
Lipophilicity HighGenerally lowerBetter pharmacokinetic profile
Chemical Space Flat, two-dimensionalThree-dimensional, providing new interactionsPotential for increased potency and selectivity

This strategy has been validated in numerous studies and is now a common tactic in drug design to escape the "flatland" of aromatic-heavy molecules and to enhance drug-like properties.

Synthesis of Natural Products (e.g., Parthenolide, Podophyllotoxin Analogs)

The BCO framework is a key structural motif in several complex natural products and has been used as a strategic building block in their total synthesis. The Diels-Alder reaction is a common method for constructing the BCO core en route to these targets. rsc.org

For example, progress has been made toward the total synthesis of Parthenolide , a sesquiterpene lactone with anti-inflammatory and anti-cancer properties, using synthetic routes that construct a BCO intermediate.

Furthermore, analogs of Podophyllotoxin , a potent natural antitumor agent that acts by inhibiting tubulin polymerization, have been synthesized incorporating bicyclic moieties. While some analogs use the related bicyclo[3.2.1]octane system ibmc.msk.ru, the synthesis of a direct analog containing a BCO-like core has been achieved via an intramolecular Diels-Alder reaction. ucla.edu These synthetic efforts aim to create novel compounds with improved therapeutic windows or different activity profiles compared to the parent natural product.

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) framework makes its derivatives, such as this compound, highly valuable building blocks in the development of advanced materials. The specific substitution pattern of a bromine atom and a carbonitrile group at the bridgehead positions (C1 and C4) provides unique electronic properties and functional handles for further chemical modification, opening up applications in molecular machinery, single-molecule electronics, and polymer science.

Molecular Rotors and Amphidynamic Crystals

The bicyclo[2.2.2]octane cage is a privileged structure for creating molecular rotors, which are molecules designed to have a component (the rotator) that spins relative to a stationary part (the stator). When these molecules are organized in a crystalline lattice, they form "amphidynamic crystals"—materials that are ordered in the solid state but possess dynamic, moving parts.

The high symmetry and cylindrical shape of the BCO core are ideal for a rotator, as they minimize steric hindrance and allow for rapid rotation within a crystal lattice. nih.govrsc.orgresearchgate.net Research has shown that BCO-based rotators can spin with remarkably low activation energy barriers. In one notable study, a molecular rotor incorporating a BCO unit was found to have a rotational activation energy of only 1.15 kcal mol⁻¹ in the solid state. nih.govnih.gov This is significantly lower than the rotational barriers for much smaller groups like methyl (1.35 kcal mol⁻¹) and methoxy (B1213986) (1.92 kcal mol⁻¹) within the same molecule, highlighting the exceptional rotational freedom of the BCO cage. nih.gov

The design of these systems often involves linking the BCO rotator to larger, static stator groups that form a crystalline framework with cavities for the rotator to spin in. rsc.orgescholarship.org For this compound, the bromo and cyano groups at the bridgehead positions would be located along the axis of rotation. These functional groups can be used to synthetically attach the BCO rotator to various stator units. Furthermore, the polarity and size of the bromine and nitrile functionalities can influence the intermolecular interactions within the crystal, allowing for the fine-tuning of the rotator's environment and, consequently, its dynamic properties. rsc.org

Table 1: Comparison of Rotational Activation Energies in Amphidynamic Crystals

Rotating UnitActivation Energy (Ea)Reference
Bicyclo[2.2.2]octane (BCO) Rotator1.15 kcal mol⁻¹ nih.gov
Methyl Group1.35 kcal mol⁻¹ nih.gov
Methoxy Group1.92 kcal mol⁻¹ nih.gov
1,4-Diazabicyclo[2.2.2]octane (DABCO)0.8–2.0 kcal mol⁻¹ rsc.org

This table illustrates the low energy barrier for the rotation of the BCO framework compared to other common rotating groups in the solid state.

Quantum Interference-Based Single-Molecule Insulators

In the field of molecular electronics, there is a significant search for molecules that can act as insulators at the nanoscale. The bicyclo[2.2.2]octane motif has been identified as a superior scaffold for creating single-molecule insulators due to a phenomenon known as destructive quantum interference (DQI). nih.govchemrxiv.org

Electronic transmission through saturated sigma (σ) bonds can be suppressed by DQI, effectively blocking the flow of electrons. nih.gov The rigid BCO cage enforces a specific three-dimensional arrangement of σ-bonds that is highly conducive to this effect. Computational and experimental studies have demonstrated that the BCO framework is a premier example of a σ-interference-based insulator. nih.govresearchgate.net A high-throughput screening of 771 different molecules based on the BCO structure revealed that the majority are highly insulating. nih.govchemrxiv.org

The insulating properties can be further tuned by adding functional groups. Research on functionalized bicyclo[2.2.2]octanes and their silicon- and germanium-based analogues shows that substituents play a critical role in modulating the electronic transmission. researchgate.net For instance, electron-withdrawing substituents can enhance the insulating effect. researchgate.net In this compound, the strongly electron-withdrawing bromine atom and carbonitrile group attached to the bridgehead carbons would be expected to significantly influence the molecule's electronic structure and enhance its insulating properties, making it a promising candidate for use as a single-molecule insulator in electronic devices. nih.govresearchgate.net

Table 2: Bicyclo[2.2.2]octane Motif in Single-Molecule Electronics

FeatureDescriptionSignificance
Core StructureBicyclo[2.2.2]octane (BCO)Rigid σ-framework ideal for inducing destructive quantum interference (DQI). nih.govchemrxiv.org
MechanismDestructive σ-InterferenceSuppresses electron transmission through the molecule, leading to high electrical resistance. researchgate.net
Substituent EffectFunctional groups modulate DQIElectron-withdrawing groups like -Br and -CN can enhance the insulating properties. researchgate.net

This table summarizes the key features that make the BCO scaffold, as found in this compound, a candidate for single-molecule insulators.

High-Performance Polymer Precursors

The rigidity and well-defined geometry of the bicyclo[2.2.2]octane unit make it an attractive building block for creating high-performance polymers. Incorporating such rigid motifs into a polymer backbone can lead to materials with enhanced thermal stability, mechanical strength, and specific conformational preferences. Research has demonstrated the use of BCO derivatives in the synthesis of rigid-rod polymers and structured oligomers known as foldamers. nih.govacs.org

This compound is a particularly versatile precursor for polymer synthesis due to its two distinct and reactive functional groups.

The Nitrile Group (-CN): The carbonitrile functionality is a valuable handle for polymerization. It can undergo a variety of chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common monomers for producing polyesters and polyamides, respectively.

The Bromo Group (-Br): The bridgehead bromine atom is an ideal functional group for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for polymer synthesis, allowing the BCO unit to be precisely incorporated into the main chain of a polymer, connecting it to other aromatic or unsaturated monomers.

The combination of the rigid BCO core and the versatile bromo and nitrile functionalities allows for the design of a wide range of polymers. By leveraging these features, materials scientists can develop novel polymers with tailored properties, such as high modulus, controlled solubility, and a defined three-dimensional structure, suitable for advanced applications in aerospace, electronics, and separation membranes.

Q & A

Q. What are the key considerations in synthesizing 4-Bromobicyclo[2.2.2]octane-1-carbonitrile to maximize yield and purity?

Answer: Synthesis requires precise control of reaction parameters. A common approach involves halogenation of bicyclo[2.2.2]octane derivatives under controlled light exposure and temperature to suppress side reactions like dehalogenation or ring strain-induced rearrangements. For example, irradiation at specific wavelengths (e.g., UV light) can enhance regioselective bromination . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the product from bicyclic byproducts. Monitoring via TLC or GC-MS ensures reaction progression .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:

  • NMR : 1^1H NMR shows distinct signals for the bicyclo[2.2.2]octane framework (e.g., deshielded protons adjacent to the bromine and nitrile groups). 13^{13}C NMR confirms the quaternary carbon bonded to bromine (~45-50 ppm) and the nitrile carbon (~115-120 ppm) .
  • IR : A sharp peak at ~2240 cm1^{-1} confirms the C≡N stretch, while C-Br vibrations appear at ~550-650 cm1^{-1} .
  • MS : High-resolution MS (HRMS) should match the molecular ion [M+^+] at m/z 224.00 (C9_9H10_{10}BrN+^+) with isotopic patterns consistent with bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a building block?

Answer: Discrepancies in reactivity (e.g., unexpected ring-opening or stereochemical outcomes) often stem from steric strain in the bicyclo[2.2.2]octane framework. Mitigation strategies include:

  • Solvent selection : Use low-polarity solvents (e.g., THF) to stabilize transition states in SN2 reactions.
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) minimizes steric hindrance by leveraging π-orbital interactions .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict strain energy (~25-30 kcal/mol) and guide substituent placement to avoid destabilization .

Q. How does the bicyclo[2.2.2]octane framework influence bioactivity in medicinal chemistry applications?

Answer: The rigid bicyclic structure enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example:

  • Enzyme inhibition : The nitrile group acts as a hydrogen-bond acceptor, while bromine provides halogen bonding with residues like histidine or asparagine .
  • Pharmacokinetics : LogP values (~2.5-3.0) calculated via ChemAxon or Schrödinger Suite indicate moderate blood-brain barrier permeability .
  • SAR studies : Modifying the nitrile to amide or carboxylic acid groups alters target selectivity (e.g., kinase vs. protease inhibition) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Molecular Dynamics (MD) : Simulate steric interactions in transition states using AMBER or GROMACS to assess feasibility of ring-retaining pathways .
  • Docking studies : AutoDock Vina or Glide predicts binding modes with biological targets, prioritizing derivatives for synthesis .
  • Reactivity indices : Fukui functions (calculated via NBO analysis) identify electrophilic/nucleophilic sites, guiding functionalization at the nitrile or bromine positions .

Methodological Resources

  • Synthetic protocols : Refer to J. Org. Chem. for optimized halogenation conditions .
  • Spectroscopic data : NIST Chemistry WebBook provides reference IR/NMR spectra .
  • Computational tools : PubChem and EPA DSSTox offer toxicity and physicochemical property data .

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